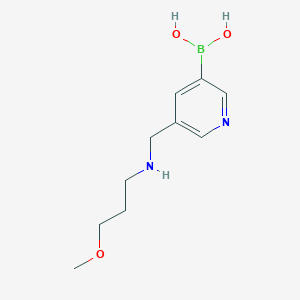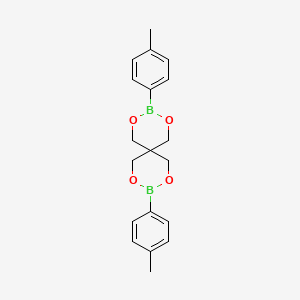
Pentaerythritol di(p-methylbenzeneboronate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane is a complex organic compound known for its unique structural properties. It features a spirocyclic framework with boron atoms, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane typically involves the reaction of boronic acids with diols under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the spirocyclic structure. The reaction conditions usually include:
Temperature: 80-120°C
Solvent: Toluene or THF (tetrahydrofuran)
Catalyst: Palladium acetate or nickel chloride
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Bromine in chloroform at 25°C.
Major Products
Oxidation: Formation of boronic acids and phenols.
Reduction: Formation of boron-containing alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized as a stabilizer in polymer production and as an additive in lubricants.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. In BNCT, it targets cancer cells by delivering boron atoms, which capture neutrons and release high-energy particles that destroy the cells. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: Alters receptor activity by binding to receptor sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,9-bis(4-tert-butylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane
- 3,9-bis(4-chlorophenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane
Uniqueness
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl groups enhance its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
7091-41-0 |
|---|---|
Molekularformel |
C19H22B2O4 |
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane |
InChI |
InChI=1S/C19H22B2O4/c1-15-3-7-17(8-4-15)20-22-11-19(12-23-20)13-24-21(25-14-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
LIKRJSWBWZSSLR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC2(CO1)COB(OC2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


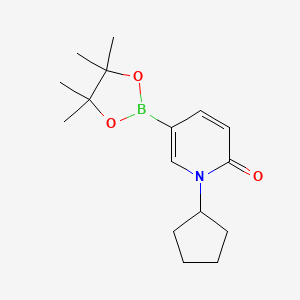
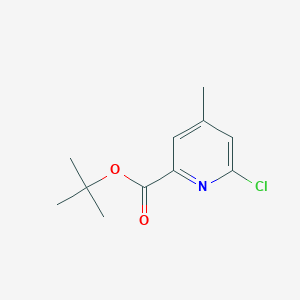

![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)
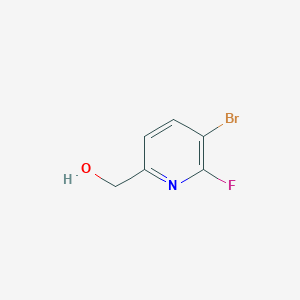
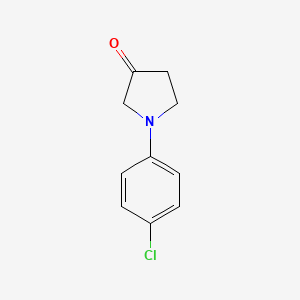
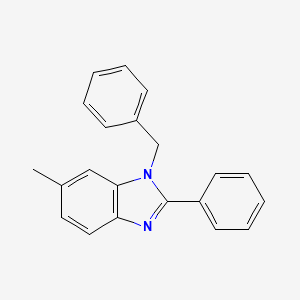
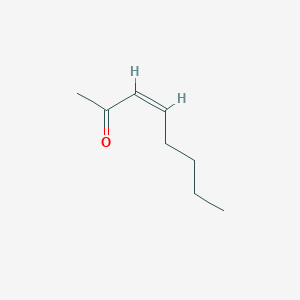
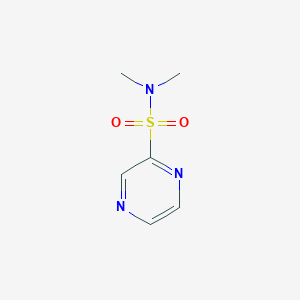
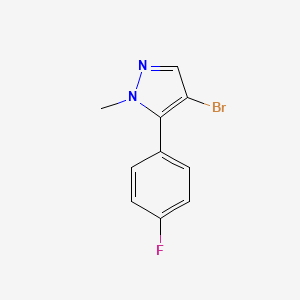
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
